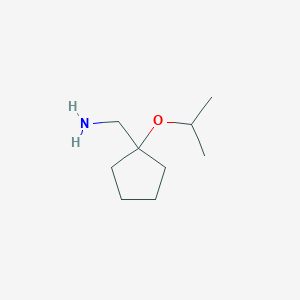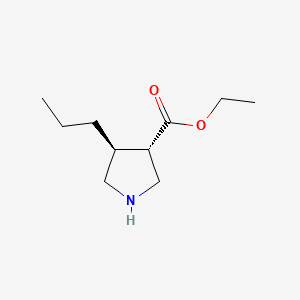
Rel-ethyl (3S,4S)-4-propylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives.
Scientific Research Applications
rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-ethyl (3R,4R)-3-fluoro-4-(pyridin-3-yl)pyrrolidine-3-carboxylate
- rac-ethyl (3R,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate
- rac-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Uniqueness
rac-ethyl (3R,4R)-4-propylpyrrolidine-3-carboxylate is unique due to its specific propyl substitution on the pyrrolidine ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl (3S,4S)-4-propylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-5-8-6-11-7-9(8)10(12)13-4-2/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
KRCNRQPAELEJHP-RKDXNWHRSA-N |
Isomeric SMILES |
CCC[C@@H]1CNC[C@H]1C(=O)OCC |
Canonical SMILES |
CCCC1CNCC1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


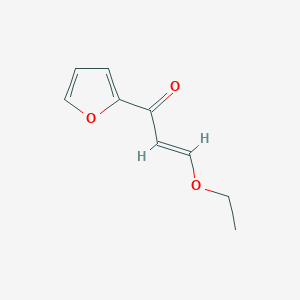
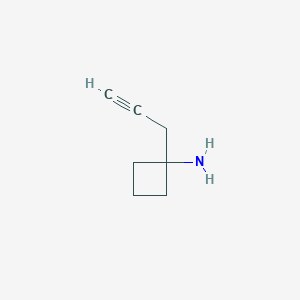
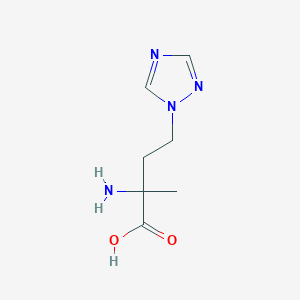
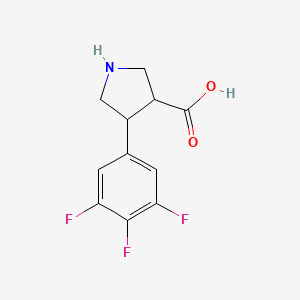
![N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide](/img/structure/B13629708.png)
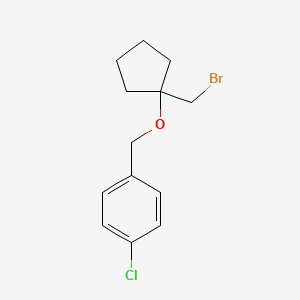
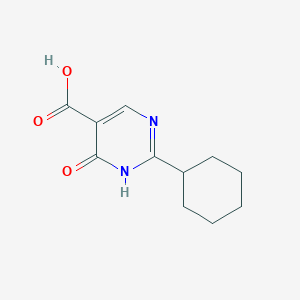
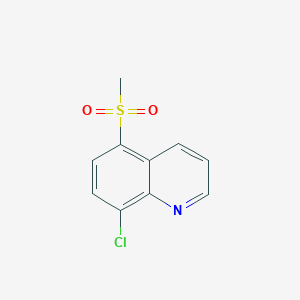
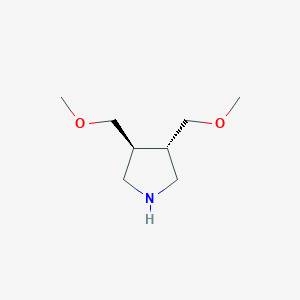
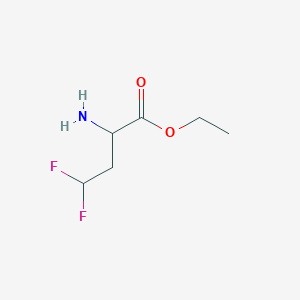
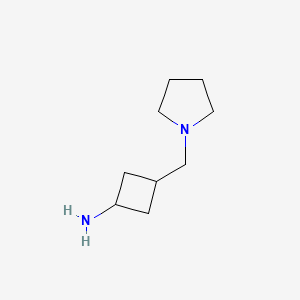
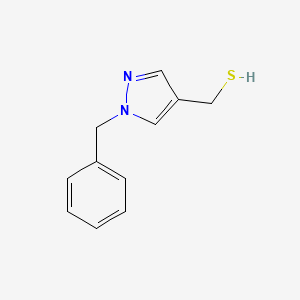
![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)
